molecular formula C13H21N3O2 B8346640 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-(2-ethylbutyl)acetamide

2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-(2-ethylbutyl)acetamide

Cat. No. B8346640
M. Wt: 251.32 g/mol
InChI Key: XCHRIVFDVWQPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-(2-ethylbutyl)acetamide is a useful research compound. Its molecular formula is C13H21N3O2 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-(2-ethylbutyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-(2-ethylbutyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-(2-ethylbutyl)acetamide

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

2-(3-amino-2-oxopyridin-1-yl)-N-(2-ethylbutyl)acetamide

InChI

InChI=1S/C13H21N3O2/c1-3-10(4-2)8-15-12(17)9-16-7-5-6-11(14)13(16)18/h5-7,10H,3-4,8-9,14H2,1-2H3,(H,15,17)

InChI Key

XCHRIVFDVWQPRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC(=O)CN1C=CC=C(C1=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.22 g of benzyl-1-(2-(2-ethylbutylamino)-2-oxoethyl)-2-oxo-1,2-dihydropyridin-3-yl-carbamate (2.4, ˜11.2 mmol) are dissolved under nitrogen atmosphere in 60 mL of methanol. To this solution, 500 mg of Pd/C (10%) are added and stirred under hydrogen atmosphere at atmosphere pressure for 2.5 h. The catalysis is separated by filtration over silica gel, before the solvent is removed in vacuo. Dark oil is obtained and it is suitable for further processing without further purification.
Name
benzyl-1-(2-(2-ethylbutylamino)-2-oxoethyl)-2-oxo-1,2-dihydropyridin-3-yl-carbamate
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 mg (0.36 mmol) of N-(2-ethylbutyl)-2-(3-nitro-2-oxopyridin-1(2H)-yl)acetamide are suspended under nitrogen atmosphere in 7 mL of methanol. To this solution 10 mg of Pd/C (10%) is added and stirred under hydrogen atmosphere at atmosphere pressure for 2 h at RT. The catalysis is separated by filtration over silica gel, before the solvent is removed in vacuo. Green-gray solid is obtained and it is suitable for further processing without purification.
Name
N-(2-ethylbutyl)-2-(3-nitro-2-oxopyridin-1(2H)-yl)acetamide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.